N-[(3,4-diethoxyphenyl)methyl]-1-(oxolan-2-yl)methanamine;hydrochloride
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Overview
Description
N-[(3,4-diethoxyphenyl)methyl]-1-(oxolan-2-yl)methanamine;hydrochloride is a chemical compound that belongs to the class of phenethylamines. This compound is characterized by the presence of a diethoxyphenyl group and an oxolan-2-yl group attached to a methanamine backbone. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3,4-diethoxyphenyl)methyl]-1-(oxolan-2-yl)methanamine;hydrochloride typically involves multiple steps:
Starting Materials: The synthesis begins with 3,4-diethoxybenzaldehyde and oxirane.
Formation of Intermediate: The 3,4-diethoxybenzaldehyde undergoes a condensation reaction with oxirane to form an intermediate.
Amine Introduction: The intermediate is then reacted with methanamine under controlled conditions to introduce the amine group.
Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[(3,4-diethoxyphenyl)methyl]-1-(oxolan-2-yl)methanamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted amines.
Scientific Research Applications
N-[(3,4-diethoxyphenyl)methyl]-1-(oxolan-2-yl)methanamine;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its therapeutic potential in treating neurological disorders.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[(3,4-diethoxyphenyl)methyl]-1-(oxolan-2-yl)methanamine;hydrochloride involves its interaction with specific molecular targets in the body. The compound is believed to modulate neurotransmitter systems, particularly by influencing the release and uptake of neurotransmitters such as dopamine and serotonin. This modulation occurs through binding to receptor sites and altering the activity of enzymes involved in neurotransmitter metabolism.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue with methoxy groups instead of ethoxy groups.
N-Methylhomoveratrylamine hydrochloride: A related compound with a similar structure but different functional groups.
Uniqueness
N-[(3,4-diethoxyphenyl)methyl]-1-(oxolan-2-yl)methanamine;hydrochloride is unique due to the presence of both diethoxyphenyl and oxolan-2-yl groups, which confer distinct chemical and biological properties. Its ability to form stable hydrochloride salts enhances its solubility and makes it more suitable for various applications compared to its analogues.
Properties
IUPAC Name |
N-[(3,4-diethoxyphenyl)methyl]-1-(oxolan-2-yl)methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO3.ClH/c1-3-18-15-8-7-13(10-16(15)19-4-2)11-17-12-14-6-5-9-20-14;/h7-8,10,14,17H,3-6,9,11-12H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TTXZSFCDLFTION-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CNCC2CCCO2)OCC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.83 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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